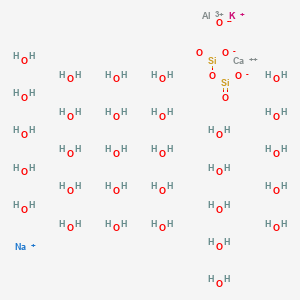
Barium iodide (BaI2)
Übersicht
Beschreibung
Barium iodide is a chemical compound with various properties and applications in scientific research. Its relevance extends from molecular structure analysis to chemical reactions.
Synthesis Analysis
Barium iodide can be synthesized through various methods. For instance, barium sodide, a precursor to barium iodide, can be synthesized by reacting barium (Ba), sodium (Na), and azacryptand in a specific solution, as characterized by X-ray crystallography and other methods (Redko et al., 2003). Another method involves the reaction of strontium and barium with iodobenzene, leading to the formation of THF complexes of phenylstrontium and phenylbarium iodide (Langer et al., 2007).
Molecular Structure Analysis
The molecular structure of barium iodide is intricate. For example, barium hydroxide iodide tetrahydrate, a related compound, exhibits a unique molecular structure with strongly distorted hydrate H2O molecules, as revealed by neutron single-crystal study (Peter et al., 1999). Additionally, studies on europium-doped barium bromide iodide show a tricapped trigonal prismatic arrangement of its atoms (Gundiah et al., 2009).
Chemical Reactions and Properties
Barium iodide participates in various chemical reactions. For instance, reactions with NaHFIP lead to the formation of barium iodide adducts with unique structural properties (Mishra et al., 2007). Also, its reaction with iodobenzene results in specific THF complexes and homoleptic compounds (Langer et al., 2007).
Wissenschaftliche Forschungsanwendungen
High-Pressure Structures and Superconductivity Research
- Scientific Field : Physics and Material Science .
- Summary of Application : Barium iodide is used in research to explore its crystal structures under a wide pressure range of 0–200 GPa .
- Methods of Application : This involves using a global structure search methodology to explore the crystal structures of BaI2 under different pressures .
- Results : A thermodynamical structure with tetragonal I4/mmm symmetry of BaI2 was predicted to be stable at 17.1 GPa. Further electronic calculations indicated that I4/mmm BaI2 exhibits the metallic feature via an indirect band gap closure under moderate pressure .
Production of Barium Dioxide
- Scientific Field : Chemistry .
- Summary of Application : Barium iodide is used in the preparation of barium dioxide .
- Results : The outcome is the production of barium dioxide .
Preparation of Other Iodide Compounds
- Scientific Field : Chemistry .
- Summary of Application : Barium iodide is used in the preparation of other iodide compounds .
- Results : The outcome is the production of other iodide compounds .
Scintillation Counters and Scintillator Lamps
- Scientific Field : Physics .
- Summary of Application : Barium iodide is used in scintillation counters and scintillator lamps .
- Results : The outcome is the production of scintillation counters and scintillator lamps .
Electroplating
- Scientific Field : Chemistry .
- Summary of Application : Barium iodide is used in electroplating .
- Results : The outcome is the production of electroplated objects .
X-ray Imaging
- Scientific Field : Medical Imaging .
- Summary of Application : Barium iodide is used as a contrast agent in X-ray imaging .
- Results : The outcome is enhanced X-ray images .
Source of Barium and Iodide Ions
- Scientific Field : Chemistry .
- Summary of Application : Barium iodide is used as a source of barium and iodide ions .
- Results : The outcome is the provision of barium and iodide ions .
Densification of Copper Castings
Safety And Hazards
Zukünftige Richtungen
Barium iodide (BaI2), as one of the simplest and most prototypical iodine compounds, has substantial high-pressure investigation value . A thermodynamical structure with tetragonal I4/mmm symmetry of BaI2 was predicted to be stable at 17.1 GPa . Further electronic calculations indicated that I4/mmm BaI2 exhibits the metallic feature via an indirect band gap closure under moderate pressure . The superconductivity of BaI2 at 30 GPa is much lower than that of CsI at 180 GPa based on electron–phonon coupling simulations .
Eigenschaften
IUPAC Name |
barium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXGJPBTNFBAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaI2 | |
| Record name | barium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [Merck Index] Colorless beads, hygroscopic and soluble in water; [MSDSonline] | |
| Record name | Barium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Barium iodide (BaI2) | |
CAS RN |
13718-50-8 | |
| Record name | Barium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium iodide (BaI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)



